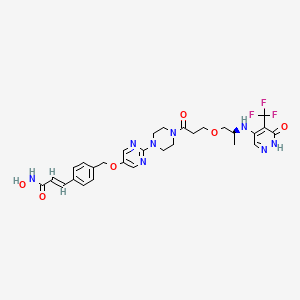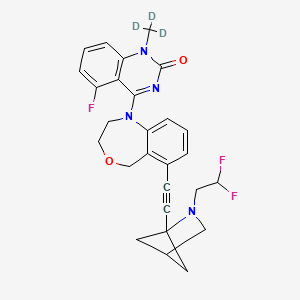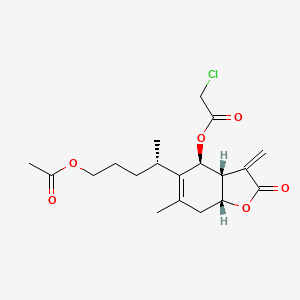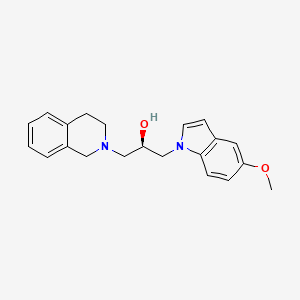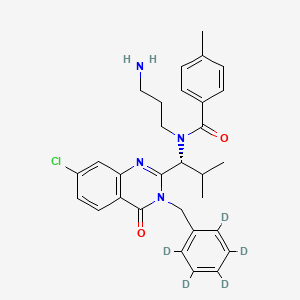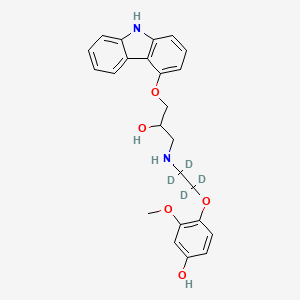
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is a deuterated labeled version of the metabolite 4-Hydroxyphenyl Carvedilol. This compound is a stable isotope used primarily for research purposes. It is a metabolite of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure. The deuterium labeling in this compound allows for precise quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol metabolite 4-Hydroxyphenyl Carvedilol. This process is typically carried out in vitro, where deuterium is introduced into the molecular structure through specific chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the compound. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. These products are often used in further research to study the pharmacokinetics and pharmacodynamics of Carvedilol and its metabolites .
Applications De Recherche Scientifique
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Helps in studying the metabolic pathways of Carvedilol.
Medicine: Assists in understanding the pharmacokinetics and pharmacodynamics of Carvedilol.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains the ability to block beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenyl Carvedilol: The non-deuterated version of the compound.
Carvedilol: The parent compound from which the metabolite is derived.
Other beta-blockers: Compounds like Metoprolol and Atenolol that also block beta-adrenergic receptors.
Uniqueness
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation during research. This makes it a valuable tool in drug development and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-1,1,2,2-tetradeuterioethoxy]-3-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2 |
Clé InChI |
ZCJHEORDHXCJNB-AREBVXNXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
SMILES canonique |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




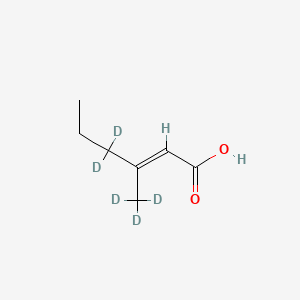
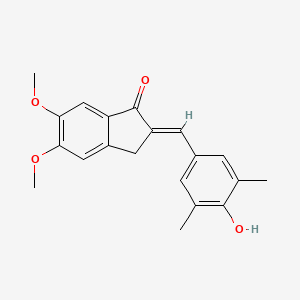
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

